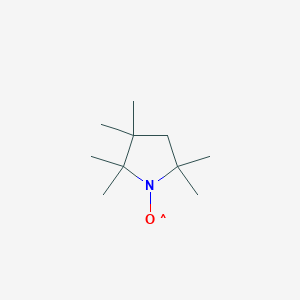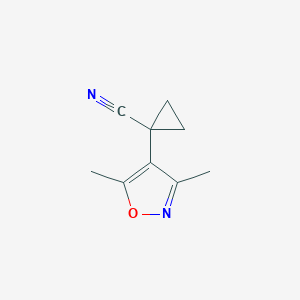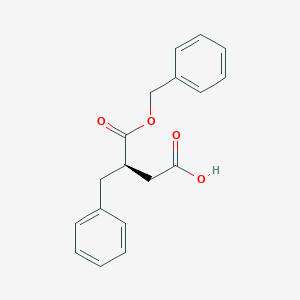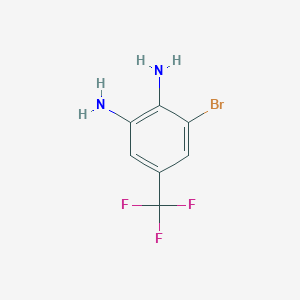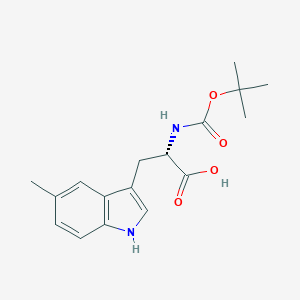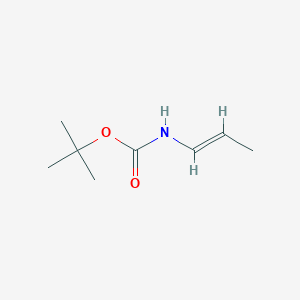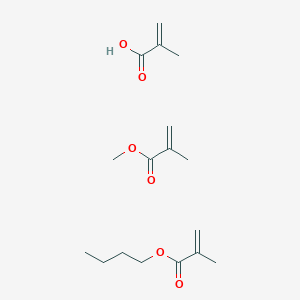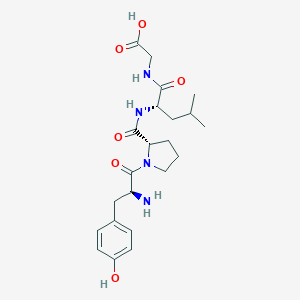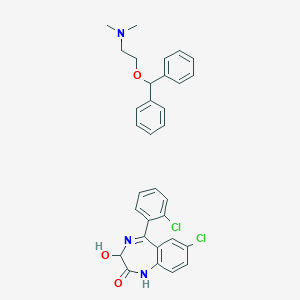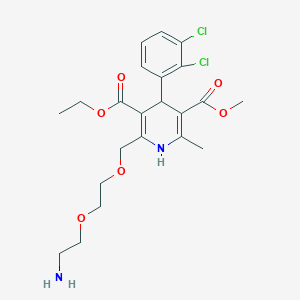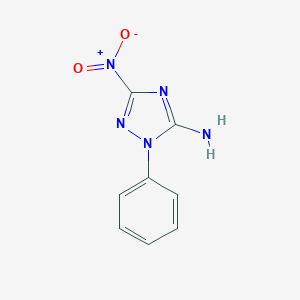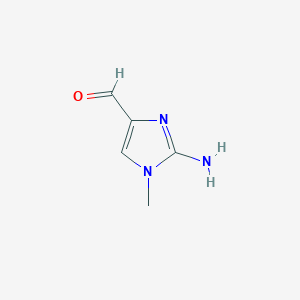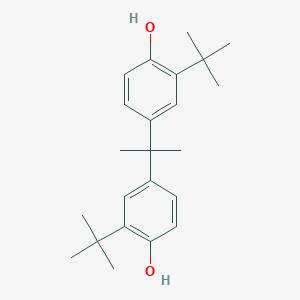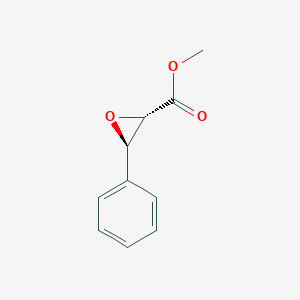
methyl (2S,3S)-3-phenyloxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, the synthesis of “(2S,3S)-trans-3-Methyloxirane-2-methyl 4-nitrobenzoate” involves a series of reactions including a high-yielding 2-step synthesis of Fmoc Garner’s aldehyde followed by a Horner–Wadsworth–Emmons reaction . Another example is the synthesis of “(2S,3S)-3-(2-aminophenyl)thio-2-hydroxy-3-(4-methoxyphenyl)propionic acid methylester” which involves reacting a 2-aminothiophenol with (-)- (2R,3S) methyl 2,3-epoxy-3-(4-methoxyphenyl)propionate .Molecular Structure Analysis
The molecular structure of a compound like “Methyl (2S,3S)-3-phenyloxirane-2-carboxylate” would be determined by the arrangement of its atoms and the types of bonds between them. For instance, the related compound “Methyl (2S,3S)-2,3-dibromo-3-phenylpropanoate” has a molecular formula of CHBrO with an average mass of 321.993 Da . The configuration of the molecule can be determined using the Cahn-Ingold-Prelog rules of priority .Chemical Reactions Analysis
The chemical reactions involving these types of compounds can be complex. For instance, the reaction of the compound with other reagents can lead to the formation of new compounds with different properties . The exact reactions would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would be determined by its specific structure. For instance, the related compound “Methyl (2S,3S)-2,3-dibromo-3-phenylpropanoate” has a density of 1.7±0.1 g/cm 3, a boiling point of 301.2±37.0 °C at 760 mmHg, and a flash point of 135.9±26.5 °C .Wirkmechanismus
The mechanism of action of a compound like “Methyl (2S,3S)-3-phenyloxirane-2-carboxylate” would depend on its specific structure and the context in which it is used. For instance, many plant secondary metabolites can interact with single or multiple targets, overcoming multidrug resistance in cancer cells .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a compound like “Methyl (2S,3S)-3-phenyloxirane-2-carboxylate” could involve further exploration of its synthesis, properties, and potential applications. For instance, understanding the absolute configuration of chiral molecules is an important area of study in organic chemistry . Additionally, new methods for determining R and S configurations on a Fischer projection could be explored .
Eigenschaften
CAS-Nummer |
115794-68-8 |
|---|---|
Molekularformel |
C10H10O3 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
methyl (2S,3S)-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C10H10O3/c1-12-10(11)9-8(13-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3/t8-,9-/m0/s1 |
InChI-Schlüssel |
HAFFKTJSQPQAPC-IUCAKERBSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2 |
SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Kanonische SMILES |
COC(=O)C1C(O1)C2=CC=CC=C2 |
Andere CAS-Nummern |
115794-68-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



